molecular formula C7H7BrOS B8785254 4-Bromo-2-methoxybenzenethiol CAS No. 145915-30-6

4-Bromo-2-methoxybenzenethiol

Cat. No.: B8785254
CAS No.: 145915-30-6
M. Wt: 219.10 g/mol
InChI Key: HMAZSFYBMMAPHR-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzenethiol (C₇H₇BrOS, molecular weight ~219.1 g/mol) is a substituted benzenethiol featuring a bromine atom at the para position (C4), a methoxy group at the ortho position (C2), and a thiol (-SH) group at the primary position (C1). The compound’s reactivity is influenced by the electron-withdrawing bromine and electron-donating methoxy group, which modulate the acidity of the thiol and the electrophilicity of the bromine. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and metal coordination chemistry due to its dual functional groups .

Properties

CAS No.

145915-30-6

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

4-bromo-2-methoxybenzenethiol

InChI

InChI=1S/C7H7BrOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3

InChI Key

HMAZSFYBMMAPHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Bromo-2-methoxybenzenethiol 1-SH, 2-OCH₃, 4-Br Thiol, Methoxy, Bromo C₇H₇BrOS ~219.1
4-Bromo-2-chlorobenzenethiol 1-SH, 2-Cl, 4-Br Thiol, Chloro, Bromo C₆H₄BrClS 223.52
2-Bromo-4'-methoxyacetophenone 2-Br, 4-OCH₃, 1-COCH₃ Ketone, Methoxy, Bromo C₉H₉BrO₂ 229.07
4-Benzyloxy-2-bromo-1-methoxybenzene 1-OCH₃, 2-Br, 4-OBn Methoxy, Bromo, Benzyloxy C₁₄H₁₃BrO₂ 307.16

Key Observations :

  • Thiol vs. Non-thiol analogs: The presence of the thiol group in this compound distinguishes it from ketone () or benzyloxy () derivatives, enabling unique reactivity in metal coordination and disulfide formation.
  • Halogen substitution : Compared to 4-bromo-2-chlorobenzenethiol (), the methoxy group in the target compound is electron-donating, reducing the thiol’s acidity relative to the chloro analog (estimated pKa ~6–8 vs. ~5–7) .

Physical and Chemical Properties

Table 3: Property Comparison
Compound Acidity (pKa of SH) Stability Notes Solubility
This compound ~6–8 Prone to oxidation; store under inert gas Organic solvents
4-Bromo-2-chlorobenzenethiol ~5–7 Similar oxidation sensitivity Organic solvents
2-Bromo-4'-methoxyacetophenone N/A Stable under anhydrous conditions Polar aprotic solvents

Electronic Effects :

  • The methoxy group’s electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect of bromine, moderating the thiol’s acidity compared to 4-bromo-2-chlorobenzenethiol .
  • In 4-benzyloxy-2-bromo-1-methoxybenzene (), the benzyloxy group enhances steric bulk, reducing reactivity at the para position compared to the thiol analog .

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